2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the CAS number 1056039-83-8. This compound is characterized by its unique molecular structure and various applications in scientific research and chemical synthesis. It falls under the category of boron-containing heterocycles, which are known for their utility in medicinal chemistry and materials science.
This compound is classified as a pyridine derivative due to the presence of the pyridine ring in its structure. It also contains a tetrazole moiety and a dioxaborolane group, which contribute to its reactivity and potential applications in organic synthesis.
The synthesis of 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several key steps:
The technical details include the use of thin-layer chromatography (TLC) to monitor the reaction progress and purification techniques such as silica gel chromatography to isolate the desired product after completion of the reaction .
The molecular formula of this compound is C₁₃H₁₈BN₅O₂, with a molecular weight of approximately 287.125 g/mol. The structure includes:
Key structural data includes:
The compound participates in various chemical reactions typical for boron-containing compounds:
In protodeborylation reactions, palladium catalysts are often employed to facilitate the transformation while maintaining high selectivity for the desired products.
The mechanism of action primarily involves:
Kinetic studies may reveal insights into reaction rates and mechanisms under varying conditions, though specific data for this compound may require experimental investigation.
The compound is flammable and poses irritant hazards upon contact with skin or eyes . Its stability under inert conditions makes it suitable for various synthetic applications.
This compound has several scientific uses:
The boronate ester moiety in 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a critical handle for Suzuki-Miyaura cross-coupling reactions, enabling precise C-C bond formation essential for pharmaceutical derivatization. This pinacol boronate ester functions as a nucleophilic coupling partner when reacted with aryl or heteroaryl halides under palladium catalysis. The electron-deficient pyridine ring adjacent to the boronate ester significantly influences transmetalation kinetics, requiring tailored catalytic systems to prevent protodeboronation side reactions [9].
Optimization studies indicate that Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in aqueous toluene mixtures (3:1 v/v) at 80-90°C provide optimal yields for aryl chloride coupling partners, while more challenging heteroaryl bromides necessitate Buchwald-type ligands (e.g., SPhos, XPhos) to achieve >75% conversion. The tetrazole ring’s stability under these conditions is notable, requiring no protecting group strategies during cross-coupling [9]. Key applications include its use as an advanced intermediate in synthesizing Tedizolid phosphate antibiotics, where the boronate ester couples with halogenated oxazolidinone precursors to form the critical biaryl linkage [9].
Table 1: Representative Suzuki-Miyaura Coupling Partners and Yields
Electrophile | Catalyst System | Temperature (°C) | Yield (%) |
---|---|---|---|
4-Bromomethyloxazolidinone | Pd(PPh₃)₄/K₂CO₃ | 80 | 82 |
3-Iodopyrazine | Pd(dppf)Cl₂/XPhos | 90 | 78 |
2-Chloroquinoline | Pd(OAc)₂/SPhos | 100 | 65 |
The 2-methyl-2H-tetrazol-5-yl substituent at the pyridine 2-position is synthesized through regioselective [3+2] cycloadditions between nitrile precursors and organoazides. The 2-cyanopyridine-5-boronate ester serves as the optimal precursor, reacting with methyl azide (CH₃N₃) under thermal conditions (100-120°C, 12-24h) or Lewis acid catalysis (ZnBr₂, Cu(OTf)₂) to yield the 1,5-disubstituted tetrazole regioisomer exclusively [3] [5].
Solvent polarity critically influences cyclization kinetics, with DMF or NMP outperforming THF or dioxane due to enhanced azide solubility and dipolar stabilization of the transition state. Computational studies (DFT) confirm that the electron-withdrawing boronate ester group ortho-directs the azide approach, favoring C5-substitution on the tetrazole ring with >98% regioselectivity [5]. Post-cyclization, purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 3:1) to isolate the product as a crystalline solid, typically in 70-85% yield [3].
Synthesis of the pinacol boronate ester functionality employs Miyaura borylation of halogenated precursors, where solvent polarity and ligand sterics dictate reaction efficiency. When borylating 5-bromo-2-(2-methyltetrazol-5-yl)pyridine, mixed solvent systems (dioxane:water 4:1) with Pd(dba)₂ catalyst and sterically demanding PCy₃ ligands achieve >90% conversion at 80°C [8].
Table 2: Solvent/Ligand Impact on Miyaura Borylation Efficiency
Solvent System | Ligand | Reaction Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
Dioxane/H₂O (4:1) | PCy₃ | 6 | 92 | <3% protodeborylation |
Toluene/EtOH (3:1) | PPh₃ | 12 | 75 | 15% homocoupling |
DMF | XPhos | 8 | 85 | 8% debromination |
Water content above 20% promotes hydrolysis of the boronate ester, while anhydrous conditions favor undesired homocoupling. The tetrazole’s coordination capability necessitates monodentate ligands to avoid catalyst poisoning. Kinetic studies reveal pseudo-first-order dependence on both the bromopyridine substrate and bis(pinacolato)diboron (B₂pin₂), with activation energies of ≈65 kJ/mol in optimized systems [8].
Industrial-scale production faces three key bottlenecks: (1) Purification complexity due to polar byproducts from tetrazole cyclization requiring multiple silica gel column steps, increasing processing time and reducing throughput; (2) Boronate ester stability during storage—the compound decomposes >5%/month at room temperature, necessitating cold-chain transportation (2-8°C) under inert gas [7]; and (3) Metal contamination control, where Pd residues from coupling steps must be reduced to <10 ppm for pharmaceutical use, requiring costly scavengers like SiliaBond® thiourea [4] [9].
Process intensification strategies include telescoping the borylation and cycloaddition steps without intermediate isolation, reducing solvent consumption by 40%. Crystallization optimization using heptane:isopropanol (7:3) achieves 99.5% purity with >80% recovery, replacing chromatography. Current pilot-scale batches (10-50 kg) report overall yields of 45-55%, significantly lower than small-scale laboratory yields (75-85%) due to these processing constraints [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: